5-(2-Bromophenyl)oxazolidin-2-one

説明

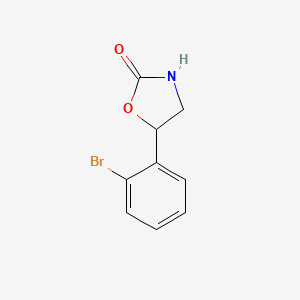

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(2-bromophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKUZZNKOSNMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294803 | |

| Record name | 2-Oxazolidinone, 5-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341038-06-9 | |

| Record name | 2-Oxazolidinone, 5-(2-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341038-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 5-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Bromophenyl Oxazolidin 2 One and Analogous Derivatives

Established Synthetic Routes to the Oxazolidin-2-one Ring System

A number of well-established methods are available for the synthesis of the oxazolidin-2-one scaffold. These routes typically involve the formation of the key C-N and C-O bonds of the heterocyclic ring from readily available starting materials.

Cyclization of Amino Alcohols with Carbonylating Agents

One of the most common and direct approaches to oxazolidin-2-ones is the cyclization of β-amino alcohols with a carbonylating agent. researchgate.net This method involves the reaction of a 1,2-amino alcohol with reagents such as phosgene (B1210022), diphosgene, triphosgene, dialkyl carbonates, or carbonyldiimidazole, which serve as the source of the carbonyl group. beilstein-journals.orgresearchgate.net The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to afford the oxazolidin-2-one ring. While effective, the use of highly toxic phosgene and its derivatives has prompted the development of safer and more environmentally benign alternatives. rsc.orgnih.gov

The choice of the carbonylating agent and reaction conditions can significantly influence the yield and purity of the product. For instance, the use of diethyl carbonate often requires high temperatures and long reaction times. mdpi.com

Reactions Involving Carbamates and Epoxides/Epichlorohydrin (B41342)

An alternative and widely used strategy for the synthesis of oxazolidin-2-ones involves the reaction of carbamates with epoxides or epichlorohydrin. ionike.comrsc.org This approach is particularly valuable for the synthesis of N-substituted oxazolidin-2-ones. The reaction typically proceeds via a base-catalyzed ring-opening of the epoxide by the carbamate nitrogen, followed by an intramolecular cyclization to form the oxazolidin-2-one ring. researchgate.net

This method offers a versatile route to a wide range of oxazolidin-2-one derivatives, as both the carbamate and the epoxide components can be readily varied. rsc.org The use of functionalized epoxides allows for the introduction of diverse substituents at the 5-position of the oxazolidin-2-one ring. ionike.com

For the synthesis of enantiomerically pure oxazolidin-2-ones, which are crucial as chiral auxiliaries and for the development of stereospecific pharmaceuticals, stereoselective methods are paramount. A highly effective strategy involves the use of chiral epichlorohydrin as a starting material. arkat-usa.orgarkat-usa.org Commercially available in both (R) and (S) forms, chiral epichlorohydrin allows for the enantiospecific synthesis of 5-substituted oxazolidin-2-ones.

The reaction of an N-aryl carbamate with enantiopure epichlorohydrin, typically in the presence of a base like lithium hydroxide, proceeds with high stereoselectivity to yield the corresponding chiral N-aryl-5-(hydroxymethyl)oxazolidin-2-one. arkat-usa.orgarkat-usa.org This method has been successfully applied to the synthesis of biologically active compounds, demonstrating its utility in medicinal chemistry. researchgate.netarkat-usa.org

Palladium-Catalyzed N-Arylation of 2-Oxazolidinones with Aryl Halides

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. The N-arylation of 2-oxazolidinones with aryl halides, particularly aryl bromides, provides a direct route to 3-aryl-2-oxazolidinones. nih.govdntb.gov.uaglobalauthorid.com This reaction, often referred to as the Buchwald-Hartwig amination, typically employs a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base. nih.govmit.edu

The efficiency of the reaction is highly dependent on the nature of the aryl halide, the phosphine ligand, the base, and the solvent. nih.gov This methodology is particularly useful for the synthesis of a library of 3-aryl-2-oxazolidinones by varying the aryl halide coupling partner.

Copper-Catalyzed Carbonylative and Amino-Oxygenation Reactions

Copper-catalyzed reactions have also been extensively explored for the synthesis of oxazolidin-2-ones. These methods offer mild and efficient alternatives to traditional approaches.

One such strategy involves the copper-catalyzed tandem decarboxylative/carboxylative cyclization of a propiolic acid, a primary amine, and an aldehyde. scilit.comresearchgate.net This multicomponent reaction provides a facile route to polysubstituted oxazolidin-2-ones in good yields.

Furthermore, copper-catalyzed amino-oxygenation of alkenes has been developed as a powerful tool for the synthesis of 1,2-amino alcohol derivatives and, consequently, oxazolidin-2-ones. rsc.orgnih.govnih.gov These reactions can proceed via aerobic oxidation, utilizing molecular oxygen as a green and abundant oxidant. acs.orgnih.gov The copper catalyst facilitates the simultaneous formation of a C-N and a C-O bond across the double bond of the alkene, leading to the oxazolidin-2-one ring system.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has gained significant attention in organic synthesis as a means to accelerate reaction rates, improve yields, and promote cleaner reactions. mdpi.comorganic-chemistry.orgresearchgate.net The application of microwave technology to the synthesis of oxazolidin-2-ones has been shown to be highly effective.

For instance, the cyclization of amino alcohols with diethyl carbonate can be significantly expedited under microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net Similarly, microwave-assisted palladium-catalyzed N-arylation reactions have been reported to proceed efficiently. organic-chemistry.org The use of microwave-assisted protocols offers a time- and energy-efficient approach for the synthesis of 5-(2-Bromophenyl)oxazolidin-2-one and its analogs. organic-chemistry.orgacs.org

Data Tables

Table 1: Examples of Synthetic Methods for Oxazolidin-2-ones

| Method | Starting Materials | Reagents/Catalysts | Key Features |

| Cyclization of Amino Alcohols | β-Amino alcohol | Carbonylating agent (e.g., diethyl carbonate, phosgene) | Direct, but can require harsh conditions or long reaction times. beilstein-journals.orgmdpi.com |

| Reaction of Carbamates with Epoxides | Carbamate, Epoxide | Base (e.g., LiOH) | Versatile for N-substituted derivatives. ionike.comrsc.org |

| Stereoselective Synthesis | N-Aryl carbamate, Chiral epichlorohydrin | Base (e.g., LiOH) | Provides enantiomerically pure products. arkat-usa.orgarkat-usa.org |

| Palladium-Catalyzed N-Arylation | 2-Oxazolidinone (B127357), Aryl halide | Palladium catalyst, Phosphine ligand, Base | Direct arylation of the nitrogen atom. nih.govdntb.gov.ua |

| Copper-Catalyzed Amino-Oxygenation | Alkene, Amine source, Oxygen source | Copper catalyst | Forms C-N and C-O bonds simultaneously. rsc.orgacs.org |

| Microwave-Assisted Synthesis | Various | Microwave irradiation | Accelerated reaction times and improved yields. mdpi.comorganic-chemistry.org |

Cycloaddition Reactions (e.g., Aziridines with Carbon Dioxide)

The cycloaddition of carbon dioxide (CO2) with aziridines presents a highly efficient and atom-economical route to the oxazolidin-2-one scaffold. researchgate.netrsc.org This method is particularly attractive from a green chemistry perspective as it utilizes a readily available and non-toxic C1 building block. researchgate.net The reaction generally proceeds via the activation of the aziridine (B145994) ring by a catalyst, facilitating a nucleophilic attack and subsequent cyclization with CO2. researchgate.net

A variety of catalytic systems have been developed to promote this transformation under mild conditions. For instance, simple ammonium (B1175870) ferrates have demonstrated efficacy in catalyzing the coupling of CO2 with N-substituted aziridines at room temperature and atmospheric pressure. unimi.it Metal-free, bifunctional organocatalysts, such as those derived from the natural alkaloid (+)-cinchonine, have also been successfully employed, offering the advantages of biocompatibility and recyclability. researchgate.net Additionally, ionic liquids and metal-organic frameworks (MOFs) have been explored as catalysts, often enabling the reaction to proceed under solvent-free conditions. rsc.org The general mechanism involves the catalyst facilitating the ring-opening of the aziridine, which is then trapped by CO2 to form the oxazolidinone ring. researchgate.netunimi.it

Table 1: Catalytic Systems for Cycloaddition of CO2 to Aziridines

| Catalyst Type | Example Catalyst | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Metal-Based | Ammonium Ferrates | Room temperature, atmospheric CO2 pressure | Mild conditions, high selectivity unimi.it |

| Organocatalyst | (+)-Cinchonine derived | Room temperature, atmospheric CO2 pressure | Metal-free, biocompatible, recyclable researchgate.net |

| Ionic Liquid | Various | Solvent-free | Green chemistry, high atom economy rsc.org |

| Metal-Organic Framework (MOF) | Amine-functionalized MCM-41 | Mild, metal- and solvent-free | Heterogeneous, recoverable catalyst rsc.org |

| Aluminum Salen Complex | Bifunctional Aluminum Salen Complex | 50 °C, 1.0 MPa CO2 | Recyclable catalyst rsc.org |

Asymmetric Synthesis Strategies for 4,5-Disubstituted Oxazolidin-2-ones

The development of asymmetric methods for the synthesis of 4,5-disubstituted oxazolidin-2-ones is of significant importance, as the stereochemistry at these positions often dictates the biological activity of the final compound. One effective strategy involves the intramolecular conjugate addition of N-p-toluenesulfonyl carbamates derived from allylic alcohols. clockss.org This DBU-catalyzed cyclization proceeds with high stereoselectivity to yield trans-4,5-disubstituted oxazolidin-2-ones. clockss.org

Another approach utilizes readily available amino acids as chiral precursors. nih.gov For example, new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized from amino acids through a four-step sequence involving asymmetric etherification, Boc protection, Grignard reaction, and cyclization. nih.gov Furthermore, enantiomerically pure 2-substituted N-((R)-(+)-methylbenzyl)aziridines can be converted to 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.org This method involves a regioselective aziridine ring-opening followed by intramolecular cyclization. bioorg.org The use of chiral auxiliaries, such as those derived from phenylalanine, also represents a well-established method for controlling stereochemistry in the synthesis of oxazolidinones. orgsyn.orgsigmaaldrich.com

Table 2: Asymmetric Strategies for 4,5-Disubstituted Oxazolidin-2-ones

| Starting Material | Key Reaction | Stereochemical Outcome | Reference |

|---|---|---|---|

| Allylic Alcohols | Intramolecular conjugate addition of N-p-toluenesulfonyl carbamates | trans-4,5-disubstitution clockss.org | clockss.org |

| Amino Acids | Asymmetric etherification, Boc protection, Grignard reaction, cyclization | Chiral 4-substituted 5,5-diethyl oxazolidin-2-ones nih.gov | nih.gov |

| Chiral Aziridines | Regioselective ring-opening and intramolecular cyclization | Retention of configuration at C-5 bioorg.org | bioorg.org |

| Phenylalanine | Reduction to amino alcohol and cyclization | Chiral auxiliary for stereocontrol orgsyn.orgsigmaaldrich.com | orgsyn.orgsigmaaldrich.com |

Approaches for Introducing the Bromophenyl Moiety

The introduction of the bromophenyl group is a crucial step in the synthesis of this compound and its analogs. Several synthetic strategies can be employed to achieve this.

Coupling Reactions with Bromo-Substituted Phenyl Precursors

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-nitrogen and carbon-carbon bonds. The Sonogashira coupling, for instance, allows for the reaction of aryl halides with terminal alkynes. beilstein-journals.orgorganic-chemistry.org This methodology can be adapted to couple a bromo-substituted phenyl precursor with a suitable oxazolidinone fragment. For example, a palladium-catalyzed coupling of an aryl bromide with an oxazolidinone can be utilized to synthesize N-arylated oxazolidinones. researchgate.net Suzuki-Miyaura cross-coupling is another versatile method, as demonstrated in the synthesis of oxazolidinones with fused heteroaryl C-rings, where heteroaryl bromides are converted to their corresponding boronates and then coupled with a pre-formed oxazolidinone scaffold. nih.gov

Derivatization of Pre-formed Oxazolidinone Scaffolds with Brominated Aromatic Rings

An alternative strategy involves the derivatization of a pre-formed oxazolidinone ring with a brominated aromatic compound. This can be achieved through nucleophilic aromatic substitution or other coupling chemistries. For instance, a pre-existing oxazolidinone with a suitable leaving group could react with a bromo-substituted phenoxide or other nucleophilic phenyl derivative.

Regioselective Bromination of Phenyl-Substituted Oxazolidinones

Direct regioselective bromination of a phenyl-substituted oxazolidinone offers a more direct route to the target compound. This approach, however, requires careful control of reaction conditions to ensure the bromine atom is introduced at the desired position on the phenyl ring. While specific examples for the direct bromination of 5-phenyloxazolidin-2-one are not detailed in the provided context, the bromination of aromatic systems is a well-established transformation in organic synthesis. For example, the synthesis of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one involves the reaction of o-aminobenzoic acid with 4-bromobenzoyl chloride, showcasing the use of a pre-brominated aromatic starting material. bibliomed.org

Chemical Transformations and Derivatization Strategies for 5 2 Bromophenyl Oxazolidin 2 One

Reactivity of the Bromine Atom on the Phenyl Ring

The bromine atom attached to the phenyl ring of 5-(2-Bromophenyl)oxazolidin-2-one is a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. For this compound, these reactions allow for the introduction of a wide range of substituents at the ortho-position of the phenyl ring.

Suzuki Coupling: The Suzuki reaction, first published by Akira Suzuki in 1979, involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl structures, polyolefins, and styrenes. wikipedia.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For this compound, a Suzuki coupling would allow for the introduction of various aryl or vinyl groups.

Sonogashira Coupling: The Sonogashira coupling, discovered by Kenkichi Sonogashira in 1975, is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is a highly effective method for the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.org While the classic Sonogashira reaction often requires anhydrous and anaerobic conditions, newer procedures have been developed that are more tolerant of various reaction conditions. organic-chemistry.org A significant challenge in Sonogashira couplings is the potential for undesired homocoupling of the terminal alkyne, but modifications to the reaction conditions, such as using a hydrogen atmosphere, can minimize this side reaction. washington.edu

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine. wikipedia.orgyoutube.com Developed by Stephen L. Buchwald and John F. Hartwig, this reaction has become a vital tool for synthesizing aryl amines, overcoming the limitations of older methods. wikipedia.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org A key advantage of the Buchwald-Hartwig amination is its broad substrate scope and functional group tolerance. wikipedia.org It can even be used with ammonia (B1221849) equivalents to produce primary anilines. wikipedia.orgnih.gov

Table 1: Overview of Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Bond Formed | Catalyst System | Key Features |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | Pd catalyst, Base | Forms biaryl or vinyl-aryl structures. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Amine base | Synthesizes aryl alkynes. gold-chemistry.orgwikipedia.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd catalyst, Ligand, Base | Forms aryl amines. wikipedia.orgyoutube.com |

Modifications of the Oxazolidinone Ring System

The oxazolidinone ring itself offers several positions for chemical modification, allowing for the fine-tuning of the molecule's properties. These modifications can involve functionalization at the nitrogen atom, transformations at the C-5 position, or even ring-opening and re-cyclization reactions.

Functionalization at the Nitrogen Atom (N-3 Position)

The nitrogen atom at the N-3 position of the oxazolidinone ring is a common site for derivatization. The hydrogen atom on the nitrogen can be substituted with a variety of functional groups through reactions such as alkylation, acylation, or arylation. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds. For instance, N-arylation of oxazolidinones is a key step in the synthesis of certain antibacterial agents.

Ring-Opening and Re-cyclization Reactions

The oxazolidinone ring can undergo ring-opening reactions under certain conditions, providing access to acyclic intermediates that can be further functionalized or re-cyclized to form different heterocyclic systems. nih.govpsu.edu For example, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is a known strategy for synthesizing 2-amino ethers. nih.gov Similarly, the ring-opening of N-Boc protected oxazolidinethiones, the sulfur analogs of oxazolidinones, at the C-5 position has been reported. psu.edu Such transformations of this compound could lead to novel scaffolds with unique properties. Furthermore, transformations of related 5-acylated N-fluoroalkyl-1,2,3-triazoles can lead to ring-fused isoquinolines and 1,3-oxazines through ketenimine intermediates, suggesting that complex rearrangements and cyclizations are possible with appropriately substituted oxazolidinone precursors. nih.gov

Synthesis of Homologous and Analogous Bromophenyl Oxazolidinone Structures

The synthesis of homologous and analogous structures of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and for developing new synthetic methodologies. These synthetic strategies focus on introducing diversity at various positions of the molecule, including the phenyl ring, the oxazolidinone nitrogen (N-3), and the C-4 position of the heterocyclic ring.

A common approach to synthesizing 5-aryloxazolidin-2-ones involves the cyclization of β-amino alcohols. These precursors can be prepared through various methods, including the reduction of α-amino ketones or the aminolysis of epoxides. Once the amino alcohol is obtained, cyclization to the oxazolidinone can be achieved using phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI) or diethyl carbonate.

Another powerful strategy is the palladium-catalyzed N-arylation of a pre-formed oxazolidinone ring with an appropriate aryl bromide. This method allows for the late-stage introduction of the bromophenyl moiety. Furthermore, the synthesis of analogs can be achieved by starting with substituted bromophenyl precursors, such as substituted 2-bromobenzaldehydes or 2-bromostyrene (B128962) oxides, and carrying them through a synthetic sequence to form the desired oxazolidinone.

The following sections detail specific research findings on the synthesis of homologous and analogous structures of this compound, categorized by the position of structural modification.

The synthesis of analogs with different substituents on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the molecule. These syntheses often start from correspondingly substituted bromobenzaldehydes or other suitable precursors.

One common method involves the reaction of a substituted 2-bromobenzaldehyde (B122850) with a cyanide source to form a cyanohydrin, which is then reduced to the corresponding 1-(substituted-2-bromophenyl)-2-aminoethanol. Subsequent cyclization with a carbonylating agent yields the desired 5-(substituted-2-bromophenyl)oxazolidin-2-one. For instance, the synthesis of 5-(2-bromo-5-fluorophenyl)-1,3-oxazolidin-2-one has been reported, highlighting the feasibility of introducing additional halogen substituents.

| Compound Synthesized | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 5-(2-Bromo-5-fluorophenyl)-1,3-oxazolidin-2-one | 2-Bromo-5-fluorobenzaldehyde | 1. KCN, H₂O, CH₂Cl₂2. LiAlH₄, THF3. Triphosgene, Et₃N, CH₂Cl₂ | Not Reported | nih.gov |

| 4-(5-Bromo-2-methoxyphenyl)oxazolidin-2-one | 5-Bromo-2-methoxybenzaldehyde | Not specified in the provided data | Not Reported | bldpharm.com |

This table is interactive. Click on the headers to sort the data.

Introducing substituents at the N-3 position of the oxazolidinone ring is a common strategy to modulate the compound's properties. N-alkylation or N-arylation of a pre-formed this compound is a direct approach. This is typically achieved by deprotonating the oxazolidinone nitrogen with a suitable base, followed by reaction with an alkyl or aryl halide.

Palladium-catalyzed cross-coupling reactions are particularly effective for N-arylation. For example, the reaction of an oxazolidinone with an aryl bromide in the presence of a palladium catalyst and a suitable ligand can afford the N-aryl product in good yields. dntb.gov.ua

| Compound Synthesized | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 3-Benzyl-5-(2-bromophenyl)oxazolidin-2-one | This compound, Benzyl bromide | NaH, DMF | Not Reported | General Method |

| 3-Phenyl-5-(2-bromophenyl)oxazolidin-2-one | This compound, Bromobenzene | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, Toluene | Good | dntb.gov.ua |

| 3-(4-Methoxyphenyl)-5-(2-bromophenyl)oxazolidin-2-one | This compound, 4-Bromoanisole | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, Toluene | Good | dntb.gov.ua |

This table is interactive. Click on the headers to sort the data.

The synthesis of analogs with substituents at the C-4 position of the oxazolidinone ring introduces an additional stereocenter and can significantly impact the molecule's conformation and biological activity. These syntheses often start from α-substituted-2-bromostyrene oxides or by creating the C-4 substituted amino alcohol precursor.

For example, the reaction of a 2-bromo-α-methylstyrene oxide with an amine, followed by cyclization, would yield a 5-(2-bromophenyl)-4-methyloxazolidin-2-one. Another approach involves the stereoselective synthesis of the corresponding 1-(2-bromophenyl)-2-aminopropanol, which can then be cyclized. A study on the synthesis of 3,4,5-substituted oxazolidin-2-ones via a Mannich reaction provides a pathway to such analogs, although not specifically with a 2-bromophenyl group at the 5-position. google.com

| Compound Synthesized | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 5-(2-Bromophenyl)-4-methyloxazolidin-2-one | 1-(2-Bromophenyl)propan-1,2-diol | 1. MsCl, Et₃N2. NaN₃, DMF3. H₂, Pd/C4. CDI, Toluene | Not Reported | General Method |

| 5-(2-Bromophenyl)-4-phenyloxazolidin-2-one | 2-Amino-1-(2-bromophenyl)-1-phenylethanol | Triphosgene, Et₃N, CH₂Cl₂ | Not Reported | General Method |

| 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol | (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol, 3-bromo-5-methoxysalicylaldehyde | Methanol, reflux | 11 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Characterization Methodologies for 5 2 Bromophenyl Oxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(2-Bromophenyl)oxazolidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the oxazolidinone ring and the aromatic protons of the bromophenyl group.

The protons of the oxazolidinone ring form a characteristic AMX spin system. The proton at the C5 position (H-5), being adjacent to the chiral center and the aromatic ring, typically appears as a doublet of doublets (dd) in the downfield region of the aliphatic part of the spectrum. The two protons at the C4 position (H-4a and H-4b) are diastereotopic and will therefore have different chemical shifts, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling with H-5. The proton attached to the nitrogen (N-H) is expected to appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The protons of the 2-bromophenyl group will appear in the aromatic region of the spectrum. Due to the electron-withdrawing effect of the bromine atom and the oxazolidinone ring, these signals will be shifted downfield. The substitution pattern will lead to a complex multiplet structure for the four aromatic protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (CH) | 5.6 - 5.8 | dd | J = 8.4, 6.5 |

| H-4a (CH₂) | 4.0 - 4.2 | t (dd) | J = 8.4, 8.4 |

| H-4b (CH₂) | 3.6 - 3.8 | dd | J = 8.4, 6.5 |

| N-H | 6.0 - 6.5 | br s | - |

Note: Predicted values are based on data for structurally similar compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C=O) of the oxazolidinone ring is characteristically found at the most downfield position, typically in the range of 155-160 ppm. amazonaws.com The sp²-hybridized carbons of the aromatic ring will appear between 120 and 140 ppm. The carbon atom bonded to the bromine (C-Br) will be shifted to a higher field compared to the other aromatic carbons due to the heavy atom effect. The sp³-hybridized carbons of the oxazolidinone ring, C4 and C5, will resonate at higher fields.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-2) | 157 - 160 |

| Ar-C (Quaternary) | 138 - 140 |

| Ar-CH | 125 - 134 |

| Ar-C-Br | 122 - 124 |

| C-5 | 73 - 75 |

Note: Predicted values are based on data for structurally similar compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-5 and the two H-4 protons, as well as among the adjacent protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the direct assignment of each protonated carbon in the molecule, for example, linking the H-5 signal to the C-5 signal and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying connectivity involving quaternary carbons. For instance, the H-5 proton would be expected to show a correlation to the carbonyl carbon (C-2) and the quaternary aromatic carbon to which the oxazolidinone ring is attached. The N-H proton may show a correlation to C-5 and C-2.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its specific functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the five-membered cyclic carbamate (B1207046) (oxazolidinone ring), typically appearing around 1750 cm⁻¹. nih.gov The N-H stretching vibration will give rise to a moderate band in the region of 3200-3300 cm⁻¹. The C-O stretching within the ring will likely show a strong band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is typically observed in the fingerprint region at lower wavenumbers.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3300 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| C=O (Oxazolidinone) | Stretch | 1740 - 1760 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1200 - 1250 |

| C-N | Stretch | 1000 - 1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₈BrNO₂), the molecular weight is approximately 242.07 g/mol . The mass spectrum will show a molecular ion peak (M⁺) cluster characteristic of a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the isotopes ⁷⁹Br and ⁸¹Br.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. researchgate.net Under mass spectrometry conditions, the molecular ion will undergo fragmentation. Key fragmentation pathways would likely involve:

Loss of CO₂: Cleavage of the oxazolidinone ring can lead to the loss of a neutral carbon dioxide molecule (44 Da).

Loss of the bromophenyl group: Cleavage of the bond between the oxazolidinone ring and the aromatic ring can result in fragments corresponding to the bromophenyl cation or the oxazolidinone radical cation.

Ring cleavage: The oxazolidinone ring itself can fragment in various ways, leading to smaller charged species. The breakdown of the oxazolidinone ring is a common fragmentation pathway for this class of compounds. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 241 / 243 | [M]⁺ (Molecular Ion) |

| 184 / 186 | [M - CHNO]⁺ |

| 156 / 158 | [C₆H₄Br]⁺ |

| 87 | [C₃H₅NO₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis region. libretexts.org

The structure of this compound contains two primary chromophores: the bromophenyl ring and the carbonyl group within the oxazolidinone ring. The absorption of UV radiation by this molecule is primarily associated with two types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of unsaturated systems, such as the aromatic bromophenyl ring and the C=O double bond. These transitions are typically high in energy and result in strong absorption bands. youtube.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen and nitrogen atoms of the oxazolidinone ring) to an antibonding π* orbital of the carbonyl group. youtube.com Compared to π → π* transitions, n → π* transitions are lower in energy and result in weaker absorption bands. shu.ac.uk

The resulting UV-Vis spectrum is a plot of absorbance versus wavelength, which provides valuable information about the electronic structure of the compound. The position and intensity of the absorption maxima (λmax) are key indicators of the molecule's conjugation and functional groups.

Table 1: Principal Electronic Transitions for this compound The following table outlines the expected electronic transitions for the compound based on its structural components.

| Transition Type | Associated Structural Feature(s) | Typical Wavelength Region | Relative Intensity |

| π → π | Bromophenyl ring, Carbonyl group (C=O) | Shorter Wavelength (UV) | High |

| n → π | Carbonyl group (C=O), Heteroatoms (O, N) | Longer Wavelength (UV) | Low |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com This methodology provides unambiguous information about the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of electrons, and thus atoms, within the crystal lattice. nih.gov This diffraction pattern is recorded and mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be resolved, leading to a detailed molecular model.

Table 2: Representative Crystallographic Data Parameters Determined for a Molecular Crystal This table lists the essential parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description |

| Empirical Formula | The chemical formula of the compound (C9H8BrNO2). |

| Formula Weight | The molar mass of the compound. |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of a single unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dc) | The theoretical density of the crystal. |

| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles (in degrees) formed by three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Theoretical and Computational Investigations of 5 2 Bromophenyl Oxazolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound like 5-(2-Bromophenyl)oxazolidin-2-one from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecule to provide detailed information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. In a hypothetical DFT study of this compound, the primary goal would be to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy state is reached.

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. Key properties that would be investigated include:

Total Energy: The calculated total energy of the molecule, which is a measure of its stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. For this compound, negative potential would be expected around the oxygen atoms of the oxazolidinone ring, while positive potential might be found near the hydrogen atom on the nitrogen.

A data table from such a study would typically list parameters like the total energy (in Hartrees), the energies of the HOMO and LUMO (in electron volts, eV), the HOMO-LUMO gap (in eV), and the total dipole moment (in Debye).

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational quantum chemical approach. Unlike DFT, which approximates the electron correlation energy using functionals, HF theory treats it in a more simplified, averaged way. While generally less accurate than DFT for many properties due to this simplification, HF calculations are still valuable.

In a study of this compound, HF calculations could be used for:

Initial Geometry Optimization: HF can provide a reasonable starting geometry for more computationally expensive DFT or other post-HF methods.

Comparison: Comparing HF results with DFT results can provide insights into the importance of electron correlation for specific molecular properties. For instance, bond lengths and angles calculated by HF and DFT would be compared to see the effect of including more sophisticated electron correlation.

HF calculations were a cornerstone of computational chemistry for many years, but for most applications involving molecules of this size and complexity, DFT is now favored for its better balance of accuracy and computational cost.

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP, 6-311++G(2d,2p))

The accuracy of both DFT and HF calculations is critically dependent on two choices: the exchange-correlation functional (for DFT) and the basis set.

Exchange-Correlation Functional: In DFT, the exchange-correlation functional approximates the complex quantum mechanical interactions between electrons. B3LYP is a very popular "hybrid" functional that combines a portion of the exact exchange energy from Hartree-Fock theory with approximations for the rest of the exchange and correlation energies. It is known for providing reliable results for a wide range of organic molecules.

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation. The 6-311++G(2d,2p) basis set is a sophisticated and widely used choice. The notation indicates:

6-311: Describes the number of functions used for core and valence electrons, providing a flexible description.

++G: Adds diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are essential for accurately describing anions, lone pairs, and non-covalent interactions like hydrogen bonds.

(2d,2p): Adds polarization functions to the basis set. These allow the shapes of the atomic orbitals to distort, which is crucial for describing chemical bonds accurately.

For a reliable theoretical study of this compound, a combination like B3LYP/6-311++G(2d,2p) would be a standard and robust choice to achieve a high level of accuracy for both geometry and electronic properties.

Molecular Modeling and Conformational Analysis

While quantum chemical calculations provide a deep look at a single molecular structure, molecular modeling techniques are used to explore the different shapes, or conformations, a molecule can adopt.

Conformational Space Searching and Preferred Conformations

The this compound molecule has flexibility, primarily around the single bond connecting the phenyl ring to the oxazolidinone ring. The orientation of these two rings relative to each other will define the molecule's different conformations.

A conformational analysis would involve systematically rotating this bond and calculating the energy of the molecule at each step. This process, often called a potential energy surface (PES) scan, identifies all the low-energy conformations (conformers) and the energy barriers between them. The results would reveal the "preferred" conformation—the one with the lowest energy, which is the most likely to be found under normal conditions.

The findings would typically be presented as a plot of relative energy versus the dihedral angle of the rotating bond. A data table would list the key dihedral angles, relative energies (in kcal/mol), and Boltzmann population percentages for each stable conformer.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and function of many molecules. For this compound, both intramolecular (within one molecule) and intermolecular (between molecules) hydrogen bonds could be investigated.

Intramolecular Hydrogen Bonding: While not immediately obvious from its 2D structure, specific conformations might bring the N-H group of the oxazolidinone ring into proximity with the bromine atom or the pi-electron system of the phenyl ring. Computational analysis could determine if such an interaction is energetically favorable.

Intermolecular Hydrogen Bonding: This is often more significant. One of the most important interactions would be the formation of dimers, where two molecules of this compound are held together by hydrogen bonds. Studies on similar oxazolidinones have shown that the N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a second molecule, forming a stable, cyclic dimer. Computational modeling would optimize the geometry of this dimer and calculate the interaction energy to determine its strength.

A detailed analysis would provide a table of hydrogen bond parameters for the most stable intermolecular complexes. This table would include the donor-acceptor distance (e.g., N···O), the hydrogen-acceptor distance (H···O), the bond angle (N-H···O), and the calculated binding energy of the hydrogen bond.

Solvent Effects on Molecular Conformation and Interactions

The environment surrounding a molecule can significantly influence its properties and behavior. ucsb.edu Computational models are crucial for understanding these solvent effects, which can be broadly categorized into explicit and implicit models. ucsb.edu Explicit models surround the solute with a discrete number of solvent molecules, while implicit models, such as the Polarization Continuum Model (PCM), describe the solvent as a continuous dielectric medium that interacts with the solute's electric field. ucsb.eduresearchgate.net

For oxazolidinone derivatives, the solvent polarity plays a critical role in stabilizing different conformations and influencing reactivity. researchgate.netaimspress.com Studies on the parent compound, oxazolidin-2-one, have shown that deprotonation energies and, consequently, acidity (pKa values) are significantly affected by the solvent environment, with calculations often performed for both gas phase and aqueous phase to understand these differences. researchgate.netresearchgate.net In the case of this compound, the polarity of the solvent is expected to influence the rotational orientation of the 2-bromophenyl group relative to the oxazolidinone ring. The interactions between the solvent and the polar regions of the molecule, such as the carbonyl group (C=O) and the N-H bond, as well as the bromine atom, will dictate the most stable conformation in solution. For instance, polar protic solvents can form hydrogen bonds with the carbonyl oxygen and the N-H proton, affecting the molecule's electronic distribution and conformational equilibrium.

Electronic Properties and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods allow for the detailed analysis of molecular orbitals and charge distributions, providing predictive insights into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comdergipark.org.tr The energy of these orbitals and the gap between them (Egap = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and chemical reactivity. aimspress.comdergipark.org.tr

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates a molecule is more reactive. dergipark.org.tr For this compound, the HOMO is expected to be localized on the electron-rich areas, such as the phenyl ring and the oxygen and nitrogen atoms of the oxazolidinone core, making these sites susceptible to electrophilic attack. The LUMO would be distributed over areas that can accept electron density. Analysis of related oxazolidinone structures shows that these FMOs are crucial in explaining their relative stabilities and acidities. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Oxazolidinone-like Structures Note: The following data are representative values based on computational studies of similar heterocyclic compounds and are intended for illustrative purposes.

| Parameter | Energy (eV) | Significance |

| EHOMO | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | ~ -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 | ELUMO - EHOMO; a larger gap implies higher stability and lower reactivity. aimspress.com |

Calculation of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. ekb.eg

Chemical Potential (μ) : This descriptor measures the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a better electron acceptor.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different oxazolidinone analogues and predicting their behavior in chemical reactions.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Definition |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The tendency of electrons to escape from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. researchgate.net |

| Global Electrophilicity (ω) | μ² / (2η) | The ability of a species to accept electrons. ekb.eg |

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how molecules will interact and for identifying sites susceptible to nucleophilic and electrophilic attack. ekb.egresearchgate.net The MEP map is color-coded, where different colors represent different values of electrostatic potential. ekb.eglibretexts.org

Red : Indicates regions of high electron density and strong negative electrostatic potential, which are favorable sites for electrophilic attack. ekb.eg

Blue : Indicates regions of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. ekb.eg

Green : Represents regions of neutral potential. ekb.eg

For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles or for hydrogen bonding. researchgate.netekb.eg The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), marking it as an acidic proton. The bromophenyl ring would display a complex potential surface due to the electron-withdrawing nature of the bromine atom and the delocalized π-system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazolidinone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug discovery to correlate the physicochemical properties or structural features of compounds with their biological activities. jocpr.commdpi.com QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that explains the biological activity of a set of molecules by relating it to their 3D shape and electronic properties. google.com The method involves aligning the molecules in a series and then calculating their steric (shape-related) and electrostatic interaction fields at various points on a 3D grid surrounding them. google.comnih.gov

Statistical methods, typically Partial Least Squares (PLS) analysis, are then used to build a correlation between the variations in these fields and the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). google.comnih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov

Studies on oxazolidinone antibacterial agents have successfully used CoMFA to understand their structure-activity relationships. nih.govnih.gov These models have shown that the steric, electrostatic, and lipophilic properties of the substituents on the oxazolidinone core are strongly correlated with their antibacterial activity. nih.gov For instance, a CoMFA model might indicate that a bulky, electron-donating group at a specific position would enhance activity, while an electron-withdrawing group would be detrimental. This information is critical for the rational design of new oxazolidinone analogues with improved potency. nih.gov

Table 3: Typical Statistical Results from a CoMFA Study on Oxazolidinone Analogues Note: The following data are representative of values found in 3D-QSAR literature for oxazolidinones and similar compounds.

| Parameter | Typical Value | Description |

| q² (or r²cv) | > 0.5 | The cross-validated correlation coefficient. A value > 0.5 indicates a model with good predictive ability. nih.govmdpi.com |

| r² | > 0.9 | The non-cross-validated correlation coefficient, indicating how well the model fits the training set data. nih.gov |

| r²pred | > 0.6 | The predictive correlation coefficient for an external test set, confirming the model's robustness. nih.govmdpi.com |

| Steric Field Contribution | 40-60% | The percentage of variance in activity explained by the steric field. nih.gov |

| Electrostatic Field Contribution | 40-60% | The percentage of variance in activity explained by the electrostatic field. nih.gov |

While specific theoretical and computational studies on this compound are not extensively documented in publicly available literature, its structural class, the oxazolidinones, has been the subject of significant investigation due to their important pharmacological activities. This article delves into the theoretical and computational approaches that could be applied to understand the structure-activity relationships of this compound, with a specific focus on Comparative Molecular Similarity Indices Analysis (CoMSIA).

Theoretical and Computational Investigations

Theoretical and computational chemistry offer powerful tools to predict the properties and biological activities of molecules like this compound. These methods are instrumental in drug discovery and development, providing insights that guide the synthesis of more potent and selective compounds. researchgate.net Among the various computational techniques, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are particularly prominent. umich.edu

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a sophisticated 3D-QSAR technique used to establish a correlation between the biological activity of a series of compounds and their 3D shapes and physicochemical properties. ontosight.ainih.gov This method is an extension of the Comparative Molecular Field Analysis (CoMFA) approach and is widely used in medicinal chemistry to understand the structural requirements for a molecule to exhibit a specific biological activity. researchgate.netontosight.ai

The fundamental principle of CoMSIA is that the biological activity of a molecule is related to its three-dimensional structure and the spatial distribution of its physicochemical properties. ontosight.ai The analysis involves aligning a set of molecules with known biological activities and then calculating their molecular similarity indices at various points on a 3D grid. neovarsity.org These indices quantify the steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor properties of the molecules. researchgate.netnih.gov

A key feature of CoMSIA is the use of a Gaussian-type function to calculate the similarity indices, which results in a smooth and continuous representation of the molecular fields. ontosight.ainih.gov This is considered an advantage over the Lennard-Jones and Coulomb potentials used in CoMFA, as it avoids singularities at the atomic positions and the need for arbitrary cut-off limits. nih.gov

The calculated similarity indices are then subjected to partial least squares (PLS) analysis to generate a QSAR model that can predict the biological activity of new, untested compounds. nih.govnih.gov The results of a CoMSIA study are often visualized as 3D contour maps, which highlight the regions in space where specific physicochemical properties are predicted to either increase or decrease the biological activity. nih.gov These maps are invaluable for rational drug design, as they provide intuitive guidance on how to modify a molecule's structure to enhance its desired effects. nih.govmdpi.com

While a specific CoMSIA study on this compound has not been reported, numerous studies on other oxazolidinone derivatives, such as the antibacterial agent linezolid (B1675486) and its analogues, have demonstrated the utility of this approach. nih.govmdpi.comkcl.ac.uk These studies have provided valuable insights into the structure-activity relationships of the oxazolidinone class of compounds. umich.edunih.gov

Detailed Research Findings from Analogous Oxazolidinone Studies

In typical CoMSIA studies on oxazolidinone antibacterials, researchers have identified key structural features that influence their activity against various bacterial strains. umich.edunih.gov For instance, the nature and substitution pattern of the phenyl ring attached to the oxazolidinone core are often found to be critical.

The analysis of CoMSIA contour maps for a series of oxazolidinone analogues might reveal the following:

Steric Fields: Contour maps for steric interactions often indicate that bulky substituents at certain positions of the phenyl ring may be detrimental to activity, suggesting a sterically constrained binding pocket. Conversely, other regions might favor bulkier groups, indicating an opportunity for favorable van der Waals interactions.

Electrostatic Fields: Electrostatic contour maps can highlight regions where positive or negative electrostatic potential is favorable. For example, a region of positive potential on a ligand might favorably interact with a negatively charged amino acid residue in the target protein's active site.

Hydrophobic Fields: These maps can show areas where hydrophobic (lipophilic) groups would enhance activity, likely by interacting with hydrophobic pockets in the receptor. The bromophenyl group of this compound would contribute significantly to the hydrophobic character of the molecule.

Hydrogen Bond Donor and Acceptor Fields: These maps are crucial for identifying key hydrogen bonding interactions. The oxazolidinone ring itself contains a hydrogen bond acceptor (the carbonyl oxygen) and potentially a hydrogen bond donor (the NH group, if unsubstituted). CoMSIA can pinpoint where additional hydrogen bond donors or acceptors on the substituent rings would be beneficial for binding affinity.

Illustrative CoMSIA Data for a Series of Oxazolidinone Derivatives

The following table represents the kind of data that would be generated in a CoMSIA study of a series of oxazolidinone derivatives. The data is for illustrative purposes to demonstrate the output of a CoMSIA analysis and is not specific to this compound.

| Compound | Steric Contribution | Electrostatic Contribution | Hydrophobic Contribution | H-Bond Donor Contribution | H-Bond Acceptor Contribution | Predicted Activity (pMIC) | Experimental Activity (pMIC) |

| Analog 1 | 0.45 | 0.20 | 0.30 | 0.05 | 0.00 | 5.8 | 5.7 |

| Analog 2 | 0.30 | 0.40 | 0.25 | 0.05 | 0.00 | 6.2 | 6.3 |

| Analog 3 | 0.50 | 0.15 | 0.35 | 0.00 | 0.00 | 5.5 | 5.4 |

| Analog 4 | 0.25 | 0.35 | 0.30 | 0.10 | 0.00 | 6.5 | 6.6 |

| Analog 5 | 0.40 | 0.25 | 0.25 | 0.10 | 0.00 | 6.0 | 6.1 |

This table showcases how the different physicochemical fields contribute to the predicted biological activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration). The close correlation between the predicted and experimental activities would validate the CoMSIA model.

Mechanistic Studies and in Vitro Biochemical Interactions of Oxazolidinones

Enzyme Kinetic Analysis (In Vitro)

Oxazolidinones have been identified as inhibitors of various enzymes, with monoamine oxidase (MAO) being a notable target. The nature and potency of this inhibition can be characterized by several enzyme kinetic parameters.

The inhibitory potential of oxazolidinone derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been quantified through the determination of their IC₅₀ and Kᵢ values. The IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Kᵢ is the inhibition constant, a more absolute measure of binding affinity.

Studies on various oxazolidinone analogs have revealed a range of potencies. For instance, the antibacterial agent linezolid (B1675486) and its analogs have been shown to be weak, reversible inhibitors of MAO-A and MAO-B. The IC₅₀ values for tedizolid, another oxazolidinone antibiotic, were determined to be 8.7 µM for MAO-A and 5.7 µM for MAO-B mdpi.com. In contrast, linezolid showed IC₅₀ values of 46.0 µM and 2.1 µM for MAO-A and MAO-B, respectively mdpi.com. Other research has identified oxazolidinone derivatives with more potent MAO-B inhibition, with IC₅₀ values in the low micromolar and even nanomolar range mdpi.commdpi.com. For example, a synthesized 4-(2-methyloxazol-4-yl)benzenesulfonamide, which contains an oxazole ring, a related five-membered heterocycle, inhibited MAO-B with an IC₅₀ of 3.47 μM mdpi.com.

The Kᵢ values further refine the understanding of the inhibitor-enzyme interaction. For certain pyridazinobenzylpiperidine derivatives, which are also MAO inhibitors, Kᵢ values for MAO-B inhibition were found to be in the sub-micromolar range, indicating tight binding mdpi.com. For oxazolidinones, Kᵢ values for MAO-A inhibition have been reported to be as low as <0.3 µM for some compounds, while others with bulkier substituents show reduced activity with Kᵢ values of 19 µM and 40 µM nih.gov.

Table 1: In Vitro MAO Inhibition Parameters for Selected Oxazolidinone Derivatives

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| Tedizolid | MAO-A | 8.7 mdpi.com | - |

| Tedizolid | MAO-B | 5.7 mdpi.com | - |

| Linezolid | MAO-A | 46.0 mdpi.com | - |

| Linezolid | MAO-B | 2.1 mdpi.com | - |

| Substituted (pyridin-3-yl) phenyloxazolidinone (unsubstituted parent) | MAO-A | - | <0.3 nih.gov |

| Substituted (pyridin-3-yl) phenyloxazolidinone (bulky substituent 1) | MAO-A | - | 19 nih.gov |

| Substituted (pyridin-3-yl) phenyloxazolidinone (bulky substituent 2) | MAO-A | - | 40 nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 mdpi.com | - |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 mdpi.com | - |

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | 0.203 mdpi.com | 0.155 mdpi.com |

This table presents a selection of publicly available data for different oxazolidinone and related heterocyclic derivatives and is not specific to 5-(2-Bromophenyl)oxazolidin-2-one.

The nature of enzyme inhibition by oxazolidinones has been investigated to determine whether the interaction is reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent deactivation, whereas reversible inhibitors bind non-covalently and can dissociate from the enzyme researchgate.net.

Studies on oxazolidinone-based MAO inhibitors have consistently demonstrated a reversible mechanism of action mdpi.com. This is a significant characteristic, as reversible inhibitors generally have a lower potential for certain types of drug-drug and drug-food interactions compared to irreversible inhibitors nih.gov. The MAOI activity of linezolid, for instance, returns to baseline within two days of discontinuing the drug researchgate.net. Kinetic analyses of MAO-A inhibition by certain imidazol(ine)/guanidine drugs, which share some structural similarities with certain oxazolidinone pharmacophores, also revealed competitive and reversible interactions rsc.org.

While time-dependent inhibition, a phenomenon where the inhibitory potency increases with the duration of pre-incubation with the enzyme, is a characteristic of some enzyme inhibitors, there is currently a lack of specific studies detailing time-dependent inhibition mechanisms for the oxazolidinone class of compounds in the context of metabolic enzymes.

Understanding how oxazolidinones interact with the enzyme's active site relative to its natural substrate is crucial. Competitive inhibition , where the inhibitor binds to the active site and competes with the substrate, has been observed for some MAO inhibitors mdpi.comrsc.org. Docking experiments with certain oxazolidinone inhibitors of MAO-A suggest that the oxazolidinone ring binds in the aromatic cage close to the flavin cofactor, consistent with binding at the active site nih.gov. The inhibition of MAO-B by certain pyridazinobenzylpiperidine derivatives was also found to be of a competitive, reversible type mdpi.com.

Allosteric modulation , where a molecule binds to a site on the enzyme other than the active site to alter its activity, is another possible mechanism of interaction. While oxazolidinone-based compounds have been explored as allosteric modulators of receptors like the metabotropic glutamate receptor 5 (mGluR5), there is limited specific information available on the allosteric modulation of metabolic enzymes by the oxazolidinone class of compounds nih.gov.

In Vitro Metabolism and Biotransformation Pathways

The metabolic fate of oxazolidinones is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions. In vitro studies using liver microsomes are instrumental in elucidating these pathways.

Incubation of oxazolidinone derivatives with liver microsomes in the presence of necessary cofactors like NADPH allows for the identification of their metabolic products. For the antibiotic linezolid, in vitro studies with human liver microsomes led to the identification of a primary metabolite, hydroxylinezolid, formed through oxidation doi.org. Further metabolism can lead to the opening of the morpholine ring, yielding other metabolites nih.gov.

In a study of a different oxazolidinedione derivative, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, microsomal incubations revealed several metabolic routes. These included monohydroxylation at multiple positions on a cyclohexane ring, monohydroxylation of an n-propyl side chain, and opening of the oxazolidinedione ring to form keto amide and alcohol amide entities nih.gov.

Table 2: In Vitro Metabolic Pathways of Selected Oxazolidinone Derivatives in Liver Microsomes

| Parent Compound | Metabolic Reaction | Metabolic Product(s) |

|---|---|---|

| Linezolid | 2-Hydroxylation, De-ethyleneation | Hydroxylinezolid, Desethylene metabolite nih.gov |

| 5-{4-[3-(4-cyclohexyl-2-propylphenoxy)propoxy]phenyl}-1,3-oxazolidine-2,4-dione | Monohydroxylation, OZD ring opening | Hydroxylated derivatives, Keto amide, Alcohol amide nih.gov |

This table provides examples of metabolic transformations observed for different oxazolidinone-containing structures and is not specific to this compound.

The primary enzyme systems responsible for the oxidative metabolism of many drugs are the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) families.

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of oxazolidinones. While early studies on linezolid did not identify specific CYP enzymes, more recent investigations have revealed the involvement of several isoforms doi.org. Specifically, CYP2J2, CYP4F2, and CYP1B1 have been shown to catalyze the 2-hydroxylation and de-ethyleneation of the morpholine moiety of linezolid nih.govucl.ac.uk. Other CYPs, including CYP1A1, CYP2C8, CYP2D6, CYP3A4, and CYP3A5, were also found to contribute to a lesser extent nih.gov. For another oxazolidinedione compound, recombinant human CYP enzymes including CYP2C8 and CYP2C19 were involved in its hydroxylation nih.gov.

Flavin-Containing Monooxygenases (FMOs) are another class of enzymes that catalyze the oxygenation of various xenobiotics rsc.orgnih.gov. While some initial in vitro studies with linezolid did not show involvement of FMOs, other research on novel oxazolidinones has implicated non-P450 enzymes in their metabolism, suggesting a potential role for FMOs doi.org. For instance, the metabolism of MRX-I, a novel antibacterial oxazolidinone, involves oxidative ring opening of a 2,3-dihydropyridin-4-one moiety, a reaction catalyzed by non-P450 enzymes nih.gov. FMOs are known to metabolize a wide array of compounds containing nucleophilic heteroatoms, a feature present in the oxazolidinone scaffold nih.gov.

Influence of pH and Co-factors on Metabolic Transformations

The metabolic fate of oxazolidinone-based compounds is significantly influenced by physiological conditions such as pH and the presence of enzymatic co-factors. In vitro studies using human liver microsomes have been instrumental in elucidating these biotransformation pathways. The oxidative metabolism of the archetypal oxazolidinone antibiotic, linezolid, has been shown to be dependent on the co-factor NADPH. nih.gov

Investigations into the enzymatic processes reveal that metabolite formation can be pH-dependent. For instance, the oxidation of linezolid in human liver microsomes was found to be optimal under basic conditions, specifically at a pH of 9.0. nih.govresearchgate.net This suggests that the ionization state of either the substrate or the involved enzymes can modulate the rate and extent of metabolic conversion.

The primary enzymes responsible for the phase I metabolism of many drugs are the Cytochrome P450 (CYP) monooxygenases. mdpi.com For the oxazolidinone class, specific CYP isozymes have been identified as key catalysts. While initial screens were unable to pinpoint specific CYPs for linezolid metabolism using conventional methods, nih.gov more recent studies have identified that CYP2J2, CYP4F2, and CYP1B1 catalyze the hydroxylation of its morpholine moiety. nih.gov For other related structures, such as certain oxazolidinedione hypoglycemic agents, CYP2C8 and CYP2C9 have been shown to be the primary enzymes responsible for their metabolism. nih.govsemanticscholar.org These metabolic reactions typically involve hydroxylation and ring-opening of the oxazolidinone structure. nih.gov The intrinsic clearance of linezolid in human liver microsomes is relatively low, which is consistent with its observed in vivo clearance. nih.gov

While specific metabolic studies on this compound are not extensively documented, the data from analogous compounds suggest that its biotransformation would likely be an oxidative process, dependent on NADPH and catalyzed by specific CYP450 enzymes, potentially influenced by the local pH environment.

Receptor-Ligand Binding Studies (In Vitro) for Related Oxazolidinone Scaffolds

The oxazolidinone ring system is recognized as a "privileged scaffold" in medicinal chemistry, capable of being adapted to bind to a diverse range of biological targets. temple.edu This versatility has led to the development of numerous oxazolidinone derivatives that have been evaluated for their binding affinity to various receptors in vitro. These studies are crucial for understanding the structure-activity relationships (SAR) that govern molecular recognition and for identifying lead compounds for various therapeutic targets.

In vitro radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Oxazolidinone derivatives have been synthesized and tested against several major classes of receptors, including serotonin, adrenergic, dopamine, and sigma receptors.

For example, various derivatives have shown high affinity for different serotonin (5-HT) receptor subtypes. temple.edunih.gov Similarly, modifications to the oxazolidinone scaffold have yielded potent ligands for α1A-adrenergic receptors and various dopamine receptor subtypes. nih.govresearchgate.netnih.gov The sigma-2 (σ2) receptor has also been identified as a target for certain oxazolidinone-based compounds. researchgate.netnih.gov

The following table summarizes the in vitro binding affinities of several representative oxazolidinone derivatives for a range of receptors, illustrating the chemical diversity and broad target applicability of this scaffold.

| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Oxazolidinone-based heterocycle (4h) | Sigma-2 (σ2) | 36 | researchgate.net |

| Oxazolidinone-based heterocycle (4h) | Sigma-1 (σ1) | 2,847 | researchgate.net |

| Arylpiperazine Oxazolidinone | Serotonin 5-HT1A | 0.16 | researchgate.net |

| Arylpiperazine Oxazolidinone | Dopamine D3 | 0.17 | researchgate.net |

| Arylpiperazine Oxazolidinone | Dopamine D2 | 8.9 | researchgate.net |

| Benzopyranic Oxazolidinone Derivative (16) | Adrenergic α2 | 19 | nih.gov |

| Benzopyranic Oxazolidinone Derivative (16) | Adrenergic α1 | 7570 | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Bromophenyl)oxazolidin-2-one?